2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent, with research focusing on its structure-activity relationship and pharmacological properties.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical or electronic properties.
Biological Research: The compound’s interactions with biological targets are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these pathways and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core and is studied for its anticonvulsant properties.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound has a related structure and is used in materials science applications.
Uniqueness
2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its trifluoromethoxyphenyl group, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4/c1-2-24-9-7-17(8-10-24)15(27)25(16(28)23-17)11-14(26)22-12-3-5-13(6-4-12)29-18(19,20)21/h3-6H,2,7-11H2,1H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUALBXYPZBCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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